N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 2-fluorobenzamide moiety at the 2-position. The oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a common scaffold in medicinal and agrochemical research.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-8-5-6-11(17)10(7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-12(9)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWZQBNIWGPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
*Calculated based on analogous structures.
Heterocyclic Variations
- Thiazole-Oxadiazole Hybrids (): Compounds like 7c–7f incorporate a thiazole ring linked to the oxadiazole core. These derivatives exhibit molecular weights of 375–389 g/mol and melting points of 134–178°C.
- Tetrazole/Triazole Derivatives (–4) : N′-5-Tetrazolyl-N-aroylthioureas and triazole-carboxylate hybrids demonstrate plant growth regulation and pesticidal activity. For example, compound 2j (bromo-substituted) in showed strong growth hormone activity, highlighting the importance of halogen positioning .
Substituent Effects
- Halogen Influence: The target’s 2,5-dichlorophenyl group provides a distinct steric and electronic profile compared to mono-chloro or methyl-substituted analogs (e.g., 2m in ). Dichloro substitution may improve receptor affinity due to enhanced electronegativity and van der Waals interactions .
- Fluorine vs.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of 358.19 g/mol. Its structure includes an oxadiazole ring and a dichlorophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the dichlorophenyl group via electrophilic substitution.
- Coupling with the fluorobenzamide moiety through amidation reactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 6.75 | Apoptosis induction |
| MCF-7 (Breast) | 8.50 | Cell cycle arrest |
| HCC827 (Lung) | 5.13 | Caspase activation |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling pathways related to growth and survival.
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
-
Study on Lung Cancer Cells :
- Researchers evaluated this compound in A549 lung cancer cells using both 2D and 3D culture systems.
- Results indicated significant cytotoxicity with an IC50 value of 6.75 µM in the 2D assay.
-
Antimicrobial Testing :
- A series of tests were conducted to determine the antimicrobial efficacy against various strains.
- The compound showed notable activity against E. coli with an MIC of 16 µg/mL.
Q & A
Q. What are the optimal synthetic routes for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide?
- Methodological Answer : The compound is synthesized via a two-step process:
Oxadiazole Ring Formation : React 2,5-dichlorobenzohydrazide with a carbon disulfide derivative under basic conditions to form the 1,3,4-oxadiazole core.
Amide Coupling : Treat 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with 2-fluorobenzoyl chloride in pyridine, followed by reflux and purification via column chromatography. Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm amide bond formation (C=O at ~168 ppm in ¹³C NMR).
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-F stretch at ~1220 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers, C–H···F/O stabilizing crystal packing) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., enzyme inhibition assays with IC₅₀ values calculated via nonlinear regression).
- Purity Verification : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities >5% can skew bioactivity results.
- Structural Analog Comparison : Test derivatives (e.g., replacing 2-fluorobenzamide with 2,4-difluorobenzamide) to isolate substituent effects .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. Focus on hydrogen bonding between the oxadiazole nitrogen and active-site residues.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability under physiological conditions. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Q. How does substituent variation on the oxadiazole or benzamide moieties affect bioactivity?
- Methodological Answer :
- SAR Study Design : Synthesize analogs with substituents like Cl, CF₃, or NO₂ at the 2,5-dichlorophenyl position. Test in vitro against target enzymes.
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., Hammett σ constants) with bioactivity. A meta-chloro group (σ = 0.37) may enhance electron withdrawal, improving binding affinity .
Q. What protocols assess stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation via LC-MS (ESI+ mode) to identify hydrolysis products (e.g., free 2-fluorobenzoic acid).
- Thermal Stability : Perform thermogravimetric analysis (TGA) with a heating rate of 10°C/min to determine decomposition temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. HEK293).
- Metabolic Activity Normalization : Normalize cytotoxicity data to ATP levels (CellTiter-Glo assay) to account for proliferation rate variations.
- ROS Scavenger Co-treatment : Test if reactive oxygen species (ROS) generation contributes to cytotoxicity by adding N-acetylcysteine (5 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
